Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-6(10)8-11-4-3-5-13(8)12-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAZMOLVMHCZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=NC2=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164025 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394004-05-7 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394004-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Approach
- Starting Materials: 3-aminopyrazole derivatives and ethyl 3-ethoxyacrylate or ethyl propiolate derivatives.
- Reaction Conditions:
- Solvent: Ethanol or dimethylformamide (DMF)
- Base: Cesium carbonate or organic bases such as lithium bis(trimethylsilyl)amide
- Temperature: Typically 110–130 °C
- Time: 4–18 hours under oxygen atmosphere or inert gas depending on the protocol
- Mechanism: The nucleophilic amino group on the pyrazole attacks the electrophilic alkyne or alkene moiety of the ester derivative, followed by cyclization to form the fused heterocyclic ring.
Halogenation (Bromination) Step
- Reagents: N-bromosuccinimide (NBS) is commonly used for selective bromination at the 3-position of the pyrazolo[1,5-A]pyrimidine ring.
- Conditions:
- Solvent: Dimethylformamide (DMF)
- Temperature: Room temperature
- Time: Approximately 1 hour
- Outcome: Efficient and selective bromination yielding 3-bromo derivatives with high purity and yield (up to 94%).
Alternative Routes via Pyridine Precursors
- A patented method involves the preparation of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester through:
- Reaction of 3-bromopyridine with hydroxylamine-O-sulfonic acid and organic bases (lithium or sodium bis(trimethylsilyl)amide) in tetrahydrofuran.
- Followed by cyclization and purification steps including crystallization and drying.
- Acidification and saponification steps to yield the ester or acid forms.
Representative Experimental Procedure
Summary of Key Research Findings
- The cyclocondensation reaction is versatile and can be adapted with various dicarbonyl compounds and amino-pyrazoles to yield diverse pyrazolo[1,5-A]pyrimidine derivatives with yields ranging from 48% to over 80%.
- Bromination using N-bromosuccinimide is highly efficient, selective, and mild, allowing the introduction of bromine at the 3-position without affecting other sensitive sites.
- The use of bases such as cesium carbonate or lithium bis(trimethylsilyl)amide is critical for promoting cyclization and controlling reaction rates.
- Purification typically involves recrystallization or silica gel chromatography, ensuring high purity for subsequent biological or chemical applications.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclocondensation with ethyl 3-ethoxyacrylate | 3-aminopyrazole, ethyl 3-ethoxyacrylate | Cesium carbonate, ethanol or DMF | 110–130 °C, 4–18 h | 48–80% | Versatile, scalable |
| Halogenation with N-bromosuccinimide | Chlorinated pyrazolo[1,5-a]pyrimidine intermediates | NBS, DMF | RT, 1 h | Up to 94% | Selective bromination |
| Pyridine precursor route (patented) | 3-bromopyridine, hydroxylamine-O-sulfonic acid | Lithium bis(trimethylsilyl)amide, THF | -70 to -50 °C, 12–16 h | Not specified | Involves multiple steps including cyclization and acidification |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 3 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidine derivatives, which can have different functional groups attached to the core structure . These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Development
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate serves as a crucial building block in the synthesis of various therapeutic agents. It has been identified as a precursor for developing kinase inhibitors, which are vital in treating cancers and other diseases. The compound's structure allows for modifications that enhance its bioactivity against specific molecular targets, including tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation .
Case Studies
Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of pyrazolo[1,5-A]pyrimidines have shown selective inhibition of protein kinases involved in tumor growth. The structural diversity achieved through functionalization of the bromine atom facilitates the development of more potent inhibitors .
Material Science
Novel Materials Development
The unique structural properties of this compound make it suitable for creating materials with specific electronic or photophysical characteristics. Researchers have been exploring its application in organic electronics and photonic devices due to its favorable electronic properties .
Synthesis Pathways
Various synthetic routes have been developed to enhance the yield and purity of this compound for material applications. Continuous flow reactors and automated synthesis platforms are being utilized to improve scalability and efficiency in production processes.
Biological Studies
Enzyme Inhibition Research
The compound is extensively used in biological studies to investigate enzyme inhibition mechanisms. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic strategies .
Research Findings
Studies have demonstrated that derivatives of this compound exhibit significant activity against certain enzymes, suggesting potential applications in treating diseases characterized by dysregulated enzymatic activity .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized as an intermediate for synthesizing specialty chemicals. Its versatility allows it to be employed in various chemical processes, enhancing the production of complex organic compounds .
Mechanism of Action
The mechanism of action of ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylate (CAS: 1363405-21-3)
Ethyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
- Molecular Formula : C₉H₇Cl₂N₃O₂
- Molecular Weight : ~260.06 g/mol (estimated)
- Key Differences : The addition of a second chlorine atom at position 7 increases steric hindrance and may reduce solubility. Dichloro derivatives are commonly employed in multi-step syntheses requiring selective dehalogenation .
Ethyl 2-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1394003-51-0)
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.08 g/mol
- Key Differences : Bromine is positioned at C2 instead of C3. This regioisomerism significantly impacts reactivity; the C2 bromine may exhibit reduced leaving-group ability compared to C3 due to electronic effects of the adjacent ester group .
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Ethyl 5-Hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8)
Methyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1159981-95-9)
- Molecular Formula : C₈H₆BrN₃O₂
- Molecular Weight : 256.06 g/mol
- The bromine at C6 positions this compound for regioselective modifications .
Reactivity in Cross-Coupling Reactions
- Bromine at C3 : Enhances suitability for Suzuki-Miyaura couplings due to the favorable leaving-group ability of bromine compared to chlorine .
- Dichloro Derivatives : Enable sequential functionalization, where one chlorine is selectively replaced while the other remains inert .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate | 1394004-05-7 | C₉H₈BrN₃O₂ | 270.08 | Br (C3), CO₂Et (C2) |
| Ethyl 5-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate | 1363405-21-3 | C₉H₈ClN₃O₂ | 225.63 | Cl (C5), CO₂Et (C2) |
| Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | 1394003-51-0 | C₉H₈BrN₃O₂ | 270.08 | Br (C2), CO₂Et (C3) |
Biological Activity
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-A]pyrimidine family, characterized by a fused ring structure that incorporates both pyrazole and pyrimidine rings. The presence of the bromine atom at the 3-position enhances its reactivity, making it a versatile scaffold for further chemical modifications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. This inhibition can lead to potential anticancer effects by disrupting signaling pathways associated with tumor growth .
- Receptor Binding : It serves as a tool for studying receptor interactions, particularly in the context of drug discovery for diseases like cancer and inflammation .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells. It has been utilized in the development of kinase inhibitors that target specific cancer-related pathways .
- Antiviral and Anti-inflammatory Effects : The compound has shown promise in antiviral research, potentially inhibiting viral replication. Additionally, its anti-inflammatory properties are being explored for therapeutic applications .
Research Findings and Case Studies
Recent studies have highlighted the versatility and effectiveness of this compound in various biological contexts:
- Fluorescent Properties : Research demonstrated that pyrazolo[1,5-A]pyrimidines can act as fluorescent markers for lipid droplets in cancer cells, suggesting their utility in cellular imaging .
- Synthesis and Functionalization : Innovative synthetic routes have been developed to create diverse derivatives with enhanced biological activity. For instance, site-selective cross-coupling reactions have allowed for the introduction of various functional groups that modulate biological properties .
Data Table: Biological Activities Overview
Q & A
Basic: How can Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate be synthesized, and what key reaction conditions are required?
Answer:
The synthesis typically involves cyclocondensation of 5-amino-3-bromopyrazole derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, reacting 5-amino-3-bromopyrazole with ethyl 2,4-dioxopentanoate under reflux in ethanol yields the target compound. Optimization using KHSO₄ as a catalyst (1.5–2.0 equiv) enhances cyclization efficiency, achieving yields >85%. Key parameters include solvent polarity, temperature control (80–100°C), and reaction time (4–6 hours) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
1H/13C NMR and X-ray crystallography are essential. NMR identifies the bromo substituent (δ 7.8–8.2 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for CH₂). X-ray analysis confirms the fused pyrazole-pyrimidine system, revealing planarity (dihedral angle <2° between rings) and bond lengths consistent with aromaticity (C–N: 1.32–1.38 Å) .
Basic: What are common functionalization reactions of the ester group in this compound?
Answer:
The ester group can be hydrolyzed to a carboxylic acid using NaOH/EtOH (reflux, 2 hours) or reduced to an alcohol with LiAlH₄ in THF (0°C to RT, 1 hour). Microwave-assisted hydrolysis (100°C, 30 minutes) improves efficiency (>95% conversion). Solvent choice (e.g., DMF for polar aprotic conditions) and catalyst loading (1.2–1.5 equiv) are critical for yield optimization .
Advanced: What strategies enable regioselective Suzuki-Miyaura cross-coupling at the bromo substituent?
Answer:
Regioselective coupling at C-3 is achieved using Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 90°C. Ligands like XPhos enhance selectivity for the bromo site over the pyrimidine ring. Sequential cross-coupling (e.g., arylboronic acids at C-3, followed by alkynylation at C-6) allows modular diversification while retaining the ester group. Yields range from 70–93% depending on steric/electronic effects of coupling partners .
Advanced: How does the bromo substituent influence reactivity in nucleophilic aromatic substitution (NAS) compared to chloro analogs?
Answer:
The bromo group undergoes NAS 5–10× faster than chloro derivatives due to its lower bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol). Kinetic studies (UV-Vis monitoring) show pseudo-first-order kinetics with amines (e.g., piperidine) in DMSO at 60°C. Hammett analysis (ρ = +2.1) indicates a positively charged transition state stabilized by electron-withdrawing substituents .
Advanced: What computational methods predict the regioselectivity of electrophilic attacks on this compound?
Answer:
DFT calculations (B3LYP/6-311G**) map electrostatic potential surfaces, identifying C-5 (pyrimidine ring) as the most electron-deficient site (MEP: −0.35 e/ų). Frontier molecular orbital analysis (HOMO-LUMO gap: 4.8 eV) corroborates experimental regioselectivity for electrophilic sulfonation or nitration. Transition state modeling (IRC) validates activation barriers for competing pathways .
Advanced: How can Buchwald-Hartwig amination be applied to introduce amines at the bromo position?
Answer:
Pd₂(dba)₃ (2.5 mol%) with Xantphos (5 mol%) and Cs₂CO₃ in toluene (100°C, 12 hours) couples primary/secondary amines to the bromo site. Microwave irradiation (150°C, 2 hours) reduces reaction time while maintaining yields >85%. Substrate scope studies show tolerance for bulky amines (e.g., morpholine, 72% yield) but lower efficiency with electron-rich aryl amines .
Basic: How should researchers resolve contradictory NMR data when assigning substituent positions?
Answer:
Use 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons. For example, HMBC cross-peaks between H-3 (δ 8.1 ppm) and C-5 (δ 145 ppm) confirm bromo placement. NOESY detects spatial proximity (e.g., methyl groups on adjacent rings). Cross-validation with synthetic intermediates (e.g., des-bromo analogs) resolves ambiguities .
Advanced: What catalytic systems enable direct C–H functionalization of the pyrimidine ring?
Answer:
Ru(bpy)₃Cl₂ (5 mol%) under visible light (450 nm) promotes C–H arylation at C-7 using aryl diazonium salts (MeCN, RT, 6 hours). Radical trapping experiments (TEMPO) confirm a photoredox mechanism. Substituted pyrimidines show moderate yields (40–65%) due to competing side reactions .
Basic: What are the recommended storage and handling protocols to prevent degradation?
Answer:
Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture (hydrolysis risk). LC-MS monitoring (m/z 271 [M+H]+) every 6 months ensures stability. Decomposes above 210°C (DSC data), requiring controlled heating in reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
